2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a 4-fluorophenyl ketone moiety attached to a phenyl ring, which is further linked to a pinacol-protected dioxaborolane core. This structure combines electron-withdrawing (EWG) and aromatic features, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems. The compound is categorized under halogenated benzenes and has been utilized in medicinal chemistry and materials science . Its discontinued commercial status (as of 2025) suggests specialized synthesis routes are required for procurement .
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BFO3/c1-18(2)19(3,4)24-20(23-18)15-9-5-13(6-10-15)17(22)14-7-11-16(21)12-8-14/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQDBJVWOUIWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluorobenzoyl chloride with phenylboronic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting intermediate is then reacted with pinacol to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes to form organoboranes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to deprotonate the boronic acid group.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used solvents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Organoboranes: Formed through hydroboration reactions.
Scientific Research Applications
2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other bioactive compounds.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic acid group transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Electronic Effects
A. Simple Fluorophenyl Derivatives
- 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 214360-58-4):
Lacks the carbonyl group, reducing electron withdrawal. Used in neuroprotective agent synthesis (e.g., tacrine derivatives) due to milder electronic effects .
B. Carbonyl-Containing Analogues
- 2-(4-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Replaces the carbonyl with an ether linkage. The oxygen atom donates electron density, reducing reactivity in Suzuki reactions compared to the target’s ketone group .
- 2-(4-(3,3-Difluorocyclobutyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
Cyclopropyl substituent introduces strain and fluorination, altering solubility and steric profile while retaining EWG characteristics .
Steric and Conformational Comparisons
- Ethynyl-Linked Derivatives (e.g., ): Ethynyl groups enhance π-conjugation but reduce steric bulk compared to the target’s carbonyl-phenyl group, favoring applications in optoelectronics .
- Alkyl-Substituted Analogues (e.g., ): Aliphatic chains improve lipid solubility but hinder cross-coupling efficiency due to poor aromatic stabilization .
Stability and Handling
- Hydrolysis Resistance : The target’s carbonyl group may slightly reduce boronic ester hydrolysis compared to alkyl analogues (e.g., ’s fluorobenzyl derivative) due to conjugation stabilizing the boron center .
- Thermal Stability : Derivatives with bulky groups (e.g., tert-butyl in ) exhibit higher thermal stability, whereas the target’s aromatic ketone may decompose at elevated temperatures .
Biological Activity
The compound 2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H22B2F1O3
- Molecular Weight : 346.17 g/mol
- CAS Number : 125971-95-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom. Boron compounds have been shown to influence cellular processes such as apoptosis, cell proliferation, and signal transduction pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Gene Expression : It has been suggested that this compound can alter the expression of genes associated with cancer progression and inflammation.
Anticancer Activity
Research indicates that boron-containing compounds can exhibit significant anticancer properties. The specific compound under review has shown promise in inhibiting tumor cell growth in vitro.
- Case Study : A study conducted on human cancer cell lines demonstrated that this compound reduced cell viability by inducing apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties.
- Research Findings : In vivo studies have reported that treatment with this compound reduced markers of inflammation in models of chronic inflammatory diseases.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of cytokines |
Case Studies
- Anticancer Study : In a controlled experiment involving breast cancer cell lines, treatment with 2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane resulted in a 70% reduction in cell proliferation compared to untreated controls. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis.
- Inflammation Model : In a murine model of rheumatoid arthritis, administration of the compound led to a significant decrease in inflammatory markers (TNF-alpha and IL-6) by 50% after two weeks of treatment. Histological analysis showed reduced synovial inflammation compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
